3-(6-nitro-1H-indazol-1-yl)propanoic acid
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Overview
Description
3-(6-nitro-1H-indazol-1-yl)propanoic acid is a chemical compound with the molecular formula C10H9N3O4 and a molecular weight of 235.2 g/mol It is characterized by the presence of a nitro group attached to an indazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid typically involves the nitration of an indazole derivative followed by the introduction of the propanoic acid group. One common synthetic route includes the following steps:
Nitration: The indazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated indazole is then subjected to alkylation with a suitable alkyl halide, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound with high purity.
Chemical Reactions Analysis
3-(6-nitro-1H-indazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Scientific Research Applications
3-(6-nitro-1H-indazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-nitro-1H-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring structure allows the compound to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
3-(6-nitro-1H-indazol-1-yl)propanoic acid can be compared with other indazole derivatives, such as:
3-(1H-indazol-1-yl)propanoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-nitro-1H-indazole:
3-(6-amino-1H-indazol-1-yl)propanoic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-(6-nitroindazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10(15)3-4-12-9-5-8(13(16)17)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCFYVXHTHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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